N-(3-BROMOPHENYL)-2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}ACETAMIDE
Description
N-(3-Bromophenyl)-2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a brominated phenyl ring and a 2,5-dioxopyrrolidinyl sulfanyl moiety linked to a 4-methoxyphenyl group. This compound’s structure combines aromatic, sulfanyl, and dioxopyrrolidine functional groups, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c1-26-15-7-5-14(6-8-15)22-18(24)10-16(19(22)25)27-11-17(23)21-13-4-2-3-12(20)9-13/h2-9,16H,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQIGSBMKSXTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and methoxyphenyl intermediates, followed by their coupling through a series of reactions involving reagents such as acetic anhydride and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve automated synthesis processes with continuous monitoring of reaction parameters. The use of high-efficiency reactors and purification systems ensures the consistent quality of the final product. Industrial methods also focus on optimizing reaction times and minimizing waste to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-BROMOPHENYL)-2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share key structural motifs with the target molecule:
Key Observations:
Aromatic Substituents :
- The target’s 3-bromophenyl group differs from the 3,4-dichlorophenyl in ’s compound, which may alter steric bulk and electronic effects. Bromine’s larger atomic radius and lower electronegativity compared to chlorine could increase lipophilicity and influence receptor binding .
- The 4-methoxyphenyl group in the target is shared with benzothiazole derivatives () and formoterol analogs (). Methoxy groups enhance solubility via hydrogen bonding but may reduce metabolic stability .
Sulfanyl and Heterocyclic Moieties: The 2,5-dioxopyrrolidinyl sulfanyl in the target contrasts with the pyrimidinyl sulfanyl in ’s compound. Dioxopyrrolidine’s electron-withdrawing properties may affect the sulfanyl group’s reactivity compared to pyrimidine’s aromatic stabilization .
Biological Implications :
- Opioid analogs like U-48800 () highlight acetamides’ role in central nervous system targeting. The target’s lack of a tertiary amine (cf. U-48800) may limit similar activity but could redirect selectivity to other receptors .
- Formoterol-related compounds () suggest acetamides with methoxy groups may interact with adrenergic receptors, though the target’s dioxopyrrolidine may sterically hinder such interactions .
Hypothesized Physicochemical Properties
- Lipophilicity : The bromophenyl group likely increases logP compared to dichlorophenyl or methoxyphenyl analogs, enhancing membrane permeability but reducing aqueous solubility .
- Stability : The dioxopyrrolidinyl group may confer rigidity and resistance to hydrolysis compared to maleimide derivatives (), though sulfanyl linkages remain susceptible to oxidation .
Biological Activity
N-(3-Bromophenyl)-2-{[1-(4-Methoxyphenyl)-2,5-Dioxopyrrolidin-3-Yl]Sulfanyl}Acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A bromophenyl group.
- A pyrrolidine moiety with a dioxo functional group.
- A sulfanyl linkage connecting to an acetamide.
This unique arrangement suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrrolidine have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For example, it has been shown to inhibit thioredoxin reductase (TrxR), an enzyme implicated in maintaining redox homeostasis in cancer cells. By inhibiting TrxR, the compound may induce oxidative stress, leading to increased apoptosis rates in tumor cells .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on similar compounds, revealing that modifications in the aromatic rings and the dioxopyrrolidine structure can significantly enhance biological activity. The presence of electron-withdrawing groups (like bromine) on the phenyl rings appears to increase potency against cancer cells .
Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolidine derivatives and tested their antitumor activity against several human cancer cell lines. The lead compound demonstrated an IC50 value in the low micromolar range against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, indicating potent antitumor activity .
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action for compounds related to this compound. It was found that these compounds could disrupt mitochondrial function and induce apoptosis via the intrinsic pathway. This was evidenced by increased levels of cytochrome c release into the cytosol and activation of caspase cascades .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H20BrN3O3S |
| Molecular Weight | 423.34 g/mol |
| Antitumor IC50 (MDA-MB-231) | 0.45 µM |
| Antitumor IC50 (A549) | 0.60 µM |
| TrxR Inhibition (%) | 75% at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
